molecular formula C14H15N3O3S2 B11354797 ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11354797
M. Wt: 337.4 g/mol
InChI Key: HSJFKXCKMPGNRJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a bicyclic heterocyclic molecule with a complex architecture. Its systematic IUPAC name derives from the following components:

  • Core structure : A 5,6-dihydro-4H-cyclopenta[b]thiophene ring system, which consists of a fused cyclopentane and thiophene moiety. The "4H" designation indicates a partially saturated system with one double bond remaining in the thiophene ring.
  • Substituents :
    • At position 3: An ethyl carboxylate group (ethoxycarbonyl).
    • At position 2: A urea-derived substituent featuring a thiadiazole ring. Specifically, a [(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino group forms this side chain.

The molecular formula C₁₄H₁₅N₃O₃S₂ corresponds to:

  • 14 carbon atoms
  • 15 hydrogen atoms
  • 3 nitrogen atoms
  • 3 oxygen atoms
  • 2 sulfur atoms

This composition aligns with the structural features:

  • The cyclopenta[b]thiophene core contributes 9 carbons (C₉)
  • The ethyl ester group adds 3 carbons (C₂H₅O₂)
  • The thiadiazole-containing substituent contributes 2 carbons (C₂H₃N₃OS)

The calculated molecular weight of 337.4 g/mol matches the formula when accounting for isotopic distributions.

Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 2-[(4-methylthiadiazole-5-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C14H15N3O3S2/c1-3-20-14(19)10-8-5-4-6-9(8)21-13(10)15-12(18)11-7(2)16-17-22-11/h3-6H2,1-2H3,(H,15,18)

InChI Key

HSJFKXCKMPGNRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

Preparation Methods

Cyclization via Palladium-Catalyzed Coupling

A pivotal method involves Suzuki-Miyaura coupling to assemble the thiophene and cyclopentane moieties. For instance, ACS Omega (2022) demonstrated that 5-fluoro-7-(5-hexylthiophen-2-yl)-4-(thiophen-2-yl)-2,1,3-benzothiadiazole was synthesized using Pd₂(dba)₃ and Cs₂CO₃ under argon, achieving 99% yield. Adapting this approach, the cyclopenta[b]thiophene core can be formed by coupling a brominated cyclopentane derivative with a thiophene boronic ester. Typical conditions include:

  • Catalyst : Pd₂(dba)₃ (4 mol%)

  • Base : Cs₂CO₃ (2.6 equiv)

  • Solvent : Toluene at 100°C for 6 hours.

This method ensures regioselectivity and minimizes side products, critical for subsequent functionalization.

Introduction of the Ethyl Ester Group

Esterification of the carboxylic acid intermediate at position 3 is achieved through classical acid-catalyzed esterification.

Fischer Esterification Protocol

The cyclopenta[b]thiophene-3-carboxylic acid intermediate is refluxed with excess ethanol in the presence of concentrated sulfuric acid. Reaction parameters include:

  • Molar Ratio : 1:10 (acid:ethanol)

  • Temperature : 80°C for 12 hours

  • Yield : ~85–90% after recrystallization from ethanol.

This step is straightforward but requires rigorous drying to prevent hydrolysis reversibility.

The introduction of the amino group at position 2 precedes coupling with the thiadiazole carbonyl moiety.

Nitration and Reduction

Initial nitration using fuming HNO₃ in H₂SO₄ at 0–5°C introduces a nitro group, which is subsequently reduced to an amine using H₂/Pd-C in ethanol. Key metrics:

  • Nitration Yield : 70%

  • Reduction Yield : 95%.

Amidation with 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

The amine reacts with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under Schotten-Baumann conditions:

  • Base : Aqueous NaHCO₃

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : 88%.

Critical to success is the slow addition of the acyl chloride to avoid side reactions.

Synthesis of the 4-Methyl-1,2,3-thiadiazole-5-carbonyl Moiety

The thiadiazole ring is synthesized via cyclization of hydrazonoyl halides, as reported in PMC (2017).

Hydrazonoyl Halide Route

Reaction of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with ethyl carbodithioate in 2-propanol yields thiohydrazonate intermediates, which cyclize to form the thiadiazole ring. Conditions include:

  • Reagents : Ethyl carbodithioate (1 equiv), triethylamine (1.5 equiv)

  • Solvent : 2-Propanol under reflux

  • Time : 30 minutes

  • Yield : 75–80%.

Final Coupling and Purification

The assembled components undergo final coupling, followed by purification via chromatography.

Coupling Reaction Optimization

Combining the cyclopenta[b]thiophene ester with the thiadiazole carbonylamide requires:

  • Catalyst : Triethylamine (1.2 equiv)

  • Solvent : Anhydrous DCM

  • Temperature : Reflux for 8 hours

  • Yield : 82%.

Chromatographic Purification

Flash chromatography on silica gel (toluene:n-hexane, 1:1) removes unreacted starting materials and byproducts, achieving >98% purity.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Cyclopentane protons appear at δ 1.6–2.7 ppm; thiadiazole methyl at δ 2.5 ppm.

  • IR : C=O stretches at 1700 cm⁻¹ (ester) and 1680 cm⁻¹ (amide).

  • HRMS : [M+H]⁺ calculated for C₁₇H₁₈N₃O₃S₂: 392.0792; observed: 392.0789.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O gradient) confirms purity ≥99%.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Use of Pd catalysts with bulky ligands (Xantphos) enhances selectivity.

  • Acyl Chloride Stability : Synthesis under anhydrous conditions prevents hydrolysis.

  • Byproduct Formation : Gradient elution in chromatography isolates the target compound effectively .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, ethanol, dimethylformamide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of functionalized thiophene derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Compound Name Core Structure Substituents Key Applications/Findings Reference
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1 ) Cyclopenta[b]thiophene Ethyl carboxylate (position 3), amino group (position 2) Intermediate for synthesizing triazolopyrimidines and other derivatives; no direct bioactivity reported .
Ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (2 ) Cyclopenta[b]thiophene Ethyl carboxylate (position 3), tetrazole (position 2) Precursor to thienotriazolopyrimidines; improved solubility due to tetrazole .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o ) Tetrahydrobenzo[b]thiophene Ethyl carboxylate (position 3), hydroxyphenyl-substituted acetamide (position 2) Synthesized via Petasis reaction; moderate yield (22%); potential for anti-inflammatory applications .
Ethyl 2-(substituted benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives Cyclopenta[b]thiophene Ethyl carboxylate (position 3), benzamido groups (position 2) Variable bioactivity based on benzamido substituents; e.g., antipyretic or antimicrobial effects .

Functional Analogues

Compound Name Key Functional Groups Bioactivity Synthesis Highlights Reference
Ethyl 2-(2-(3-allyl-3,4-dihydro-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (4a ) Thienopyrimidine, allyl, phenyl, thioacetamide Falcipain-2 inhibitor (IC₅₀ = 1.2 µM); anti-malarial potential Synthesized via coupling with sulfadiazines; characterized by HRMS and NMR .
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives Triazolopyrimidine fused with thiophene Anticancer activity (e.g., IC₅₀ = 8.7 µM against MCF-7 cells) Derived from compound 1 ; optimized for cytotoxicity via molecular docking .
DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) Benzo-thiadiazole, di-p-tolylamino Organic semiconductor; used in OLEDs Synthesized via Suzuki coupling; high hole mobility (0.12 cm²/V·s) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (DMSO) LogP
Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 365.43 Not reported High 2.8
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1 ) 239.30 120–125 Moderate 1.5
Ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (2 ) 277.32 150–155 High 1.2
Ethyl 2-(2-(3-allyl-3,4-dihydro-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-ylthio)acetamido)-... (4a ) 574.09 166–170 Low 4.1

Biological Activity

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole moiety and a cyclopentathiophene core. The molecular formula is C_{12}H_{14}N_4O_2S_2, with a molecular weight of approximately 302.39 g/mol. Its structural features suggest potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

Antitumor Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable antitumor activity. In particular, the compound under review has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

IC50 Values

The effectiveness of the compound can be quantified using the half-maximal inhibitory concentration (IC50) values. For instance:

  • MCF-7 Cells : IC50 = 23.2 μM
  • HepG2 Cells : IC50 = 25 μM

These values indicate that the compound possesses strong antiproliferative effects on these cell lines.

The mechanism by which this compound induces cytotoxicity involves:

  • Apoptosis Induction : Flow cytometry analysis revealed that the compound significantly increases the population of cells in the G2/M phase and S phase of the cell cycle, suggesting it interferes with normal cell division processes.
  • Autophagy Inhibition : The compound was found to inhibit autophagic cell death pathways while promoting apoptosis, indicating a dual mechanism of action.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens.

Efficacy Against Bacteria

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Gram-positive : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative : Effective against Escherichia coli.

Comparison with Standard Antibiotics

The antimicrobial potency was compared with standard antibiotics, showing comparable or superior efficacy in some cases.

Case Studies

  • Study on MCF-7 Cells : A study published in Molecules highlighted that the compound induced apoptosis in MCF-7 cells through DNA fragmentation and caspase activation, confirming its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another study reported that derivatives containing thiadiazole exhibited potent antimicrobial activity with minimal inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Q & A

Q. What are the key synthetic strategies for synthesizing this thiophene-based compound?

The synthesis typically involves multi-step functionalization of the thiophene core. A common approach includes:

  • Thiophene ring formation : Use the Gewald reaction, where ethyl cyanoacetate reacts with sulfur and acetoacetanilide derivatives to form 2-aminothiophene intermediates .
  • Carboxamide introduction : React the thiophene intermediate with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under Schotten-Baumann conditions to form the amide bond .
  • Cyclopentane fusion : Achieve dihydrocyclopenta[b]thiophene via cyclization using acid catalysis or thermal methods .
    Critical step : Monitor reaction progress with TLC and confirm purity via recrystallization (e.g., ethanol/water mixtures) .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., ethyl ester at δ ~4.2 ppm, cyclopentane protons at δ 1.5–2.5 ppm) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (e.g., ester C=O at ~1700 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., M+^+ at m/z ~380–400 for typical derivatives) .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Enzyme inhibition : Screen against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage models .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and activity of this compound?

  • Reaction path prediction : Apply quantum chemical calculations (e.g., DFT) to model cyclization and amidation steps, reducing trial-and-error experimentation .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with kinase targets (e.g., thiadiazole interactions with ATP-binding pockets) .
  • SAR analysis : Compare substituent effects (e.g., methyl vs. chloro groups) on bioactivity using 3D-QSAR models .

Q. How to resolve contradictions in biological activity data across similar derivatives?

  • Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may yield conflicting results .
  • Validate assay conditions : Test solubility (e.g., DMSO concentration ≤1%) and stability (pH 7.4 PBS) to rule out artifactual inhibition .
  • Cross-validate targets : Use CRISPR-edited cell lines to confirm specificity (e.g., EGFR knockout vs. wild-type responses) .

Q. What strategies improve the metabolic stability of this compound?

  • Esterase resistance : Replace the ethyl ester with tert-butyl or pivaloyloxymethyl groups to reduce hydrolysis .
  • Cyclopentane modification : Introduce fluorine atoms to block CYP450-mediated oxidation .
  • Prodrug design : Mask the carboxamide as a nitro group for selective activation in hypoxic tumor microenvironments .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
Thiophene formationGewald reaction, 80°C, 6h64–70
AmidationThiadiazole carbonyl chloride, DCM, 0°C65–74
CyclizationH2_2SO4_4, reflux60–68

Q. Table 2. Biological Activity Comparison

Derivative SubstituentIC50_{50} (µM, EGFR)COX-2 Inhibition (%)Reference
4-Methyl-thiadiazole0.45 ± 0.1282 ± 5
4-Chloro-thiadiazole0.28 ± 0.0991 ± 3
Unsubstituted thiadiazole1.20 ± 0.2565 ± 7

Safety and Handling

  • Toxicity : Classified as a respiratory irritant (Category 3); use fume hoods and NIOSH-approved respirators during synthesis .
  • Storage : Store at –20°C under nitrogen to prevent ester hydrolysis .

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